molecular formula C12H3Cl7O B030460 4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl CAS No. 158076-68-7

4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl

Cat. No. B030460
M. Wt: 411.3 g/mol
InChI Key: RPXRFGDJHIVRSM-UHFFFAOYSA-N
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Description

4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl (4-OH-CB187) is a major hydroxylated polychlorinated biphenyl metabolite detected from the serum of wildlife and humans . It has been examined for its effect on the level of serum thyroid hormone in mice . The chemical formula of 4-OH-CB187 is C12H3Cl7O, and it has an average mass of 411.323 and a mono-isotopic mass of 407.80036 .


Molecular Structure Analysis

The InChI string for 4-OH-CB187 is InChI=1S/C12H3Cl7O/c13-4-2-6 (15)5 (14)1-3 (4)7-8 (16)10 (18)12 (20)11 (19)9 (7)17/h1-2,20H . The SMILES string is Oc1c (Cl)c (Cl)c (c (Cl)c1Cl)-c1cc (Cl)c (Cl)cc1Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-OH-CB187 include a net charge of 0, an average mass of 411.323, and a mono-isotopic mass of 407.80036 .

Scientific Research Applications

  • Thyroid Hormone Disruption : Kato et al. (2009) found that 4-OH-CB187 decreases serum thyroxine (T4) levels in mice by increasing the accumulation of thyroxine in the liver, suggesting its potential as a thyroid hormone disruptor in environmental conditions (Kato et al., 2009).

  • Photolysis and Environmental Degradation : Zhang et al. (2020) reported that photolysis of 4'-chloro-2-hydroxybiphenyl in acetonitrile-aqueous solutions leads to an unusual acetonitrile adduct. This has implications for understanding the photolysis and photodegradation of polychlorinated biphenyls in natural environments (Zhang et al., 2020).

  • Estrogenic Activity : Moore et al. (1997) observed that hydroxylated PCBs in human serum show minimal estrogenic activity and do not induce proliferation of estrogen-responsive MCF-7 breast cancer cells, indicating a potential lack of significant hormonal disruption (Moore et al., 1997).

  • Enzyme Assay for Monitoring Compounds : Parkinson et al. (1980) demonstrated that the 4-chlorobiphenyl hydroxylase enzyme assay effectively distinguishes between phenobarbitone- and 3-methylcholanthrene-induced microsomal monooxygenases, which can be useful for accurately monitoring these compounds in vivo (Parkinson et al., 1980).

  • Bioremediation Potential : Zhai et al. (2010) noted that poplar plants can metabolize 4-monochlorobiphenyl (CB3) into hydroxylated metabolites, suggesting a potential bioremediation tool for air pollution (Zhai et al., 2010).

  • Neurodevelopmental Disruption : Kimura‐Kuroda et al. (2007) highlighted that hydroxy-polychlorinated biphenyl (PCB) congeners, like H2O-PCBs and bisphenol A, may disrupt neuronal development, potentially contributing to developmental brain disorders (Kimura‐Kuroda et al., 2007).

properties

IUPAC Name

2,3,5,6-tetrachloro-4-(2,4,5-trichlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7O/c13-4-2-6(15)5(14)1-3(4)7-8(16)10(18)12(20)11(19)9(7)17/h1-2,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXRFGDJHIVRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166371
Record name (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5',6-heptachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl

CAS RN

158076-68-7
Record name 4-Hydroxy-2,2′,3,4′,5,5′,6-heptachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158076-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5',6-heptachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158076687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5',6-heptachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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